Trichloromethanesulfonic acid

Description

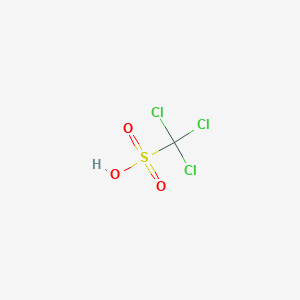

Structure

3D Structure

Properties

IUPAC Name |

trichloromethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGSFTVYZHNGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)O)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565299 | |

| Record name | Trichloromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27153-10-2 | |

| Record name | Trichloromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of Trichloromethanesulfonic Acid vs. Triflic Acid: An In-Depth Technical Guide

Part 1: Executive Summary

In the realm of superacid chemistry, Trifluoromethanesulfonic acid (Triflic Acid, TfOH) stands as the "Gold Standard"—a benchmark for extreme acidity, thermal stability, and non-nucleophilic counterion utility. Its analogue, Trichloromethanesulfonic acid (

This guide dissects the physicochemical divergences between these two acids, providing a mechanistic rationale for their distinct roles in organic synthesis. While TfOH is the go-to reagent for stabilizing transient carbocations, the trichloromethyl variant serves as a specialized intermediate, often utilized via its sulfonyl chloride derivative for specific chlorination or sulfonyl transfer reactions.

Part 2: Fundamental Physical & Chemical Properties

The following table contrasts the core properties of both acids. Note the distinct difference in acidity and stability, driven by the electronegativity gap between fluorine (3.98) and chlorine (3.16).

| Property | Triflic Acid ( | Trichloromethanesulfonic Acid ( |

| CAS Number | 1493-13-6 | 27153-10-2 (Acid) / 2547-61-7 (Chloride) |

| Molecular Weight | 150.08 g/mol | 199.44 g/mol |

| Appearance | Colorless, hygroscopic liquid | Viscous liquid or low-melting solid |

| Boiling Point | 162 °C | Decomposes upon distillation at atm pressure |

| Density | 1.696 g/mL | ~1.7 g/mL (estimated) |

| pKa (approx) | -14.7 (Superacid) | ~ -2.0 to -5.0 (Strong Acid)* |

| Hammett Acidity ( | -14.1 | Weaker than TfOH |

| Anion Stability | Extremely High (Resistant to hydrolysis/redox) | Moderate (Susceptible to hydrolysis/reduction) |

| Oxidizing Power | Non-oxidizing | Potentially oxidizing (via C-Cl cleavage) |

*Note: While

Part 3: Mechanistic Analysis of Acidity & Reactivity

Inductive Effects & Anion Stabilization

The defining difference between these acids lies in the stability of their conjugate bases. The triflate anion (

-

Triflic Acid: The three fluorine atoms exert a massive inductive pull (-I effect), dispersing the negative charge over the entire sulfonate headgroup and the

tail. The C-F bond is short (1.35 Å) and chemically inert (bond energy ~485 kJ/mol), preventing decomposition even under harsh conditions. -

Trichloromethanesulfonic Acid: Chlorine is larger and less electronegative. The C-Cl bond is longer (~1.77 Å) and weaker (~339 kJ/mol). The inductive stabilization is significantly reduced, making the conjugate base more nucleophilic and the acid weaker. Furthermore, the

group is sterically bulkier, which can impact coordination chemistry.

Visualization of Inductive Stabilization

Figure 1: Comparative inductive effects driving the acidity difference between Triflic and Trichloromethanesulfonic acid.

Part 4: Synthetic Utility & Applications

Triflic Acid: The Catalyst of Choice

TfOH is utilized when the reaction demands a "naked" proton. Because the triflate anion is non-nucleophilic, it does not interfere with cationic intermediates.

-

Friedel-Crafts Acylation/Alkylation: Catalyzes reactions at <1 mol% loading.

-

Glycosylation: Activates glycosyl donors without side reactions.

-

Polymerization: Initiates cationic polymerization of styrene and THF.

Trichloromethanesulfonic Acid: The Reactive Intermediate

The trichloro derivative is rarely used as a pure Brønsted acid catalyst due to its instability and lower potency. Instead, its chemistry revolves around the trichloromethanesulfonyl group (

-

Chlorination Reagent: The C-Cl bonds can be activated under radical conditions.

-

Sulfonyl Transfer: Trichloromethanesulfonyl chloride is a precursor to sulfonamides, which are potent biologically active motifs.

-

Instability Warning: Unlike TfOH,

can undergo hydrolysis to release

Part 5: Experimental Protocols

Protocol A: Triflic Acid Catalyzed Friedel-Crafts Acylation

A standard high-efficiency protocol demonstrating the superacid capability of TfOH.

Reagents:

-

Anisole (10 mmol)

-

Acetic Anhydride (12 mmol)

-

Triflic Acid (TfOH) (0.1 mmol, 1 mol%)

-

Acetonitrile (Solvent, 10 mL)

Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent & Substrate: Add acetonitrile and anisole to the flask. Cool to 0°C in an ice bath.

-

Catalyst Addition: Add TfOH (1 mol%) dropwise via a microsyringe. Caution: TfOH fumes in air.

-

Reagent Addition: Add acetic anhydride dropwise over 5 minutes.

-

Reaction: Remove ice bath and stir at room temperature for 30 minutes. Monitor via TLC (Hexane/EtOAc 8:2).

-

Quench: Quench with saturated

solution (10 mL). -

Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Synthesis of Trichloromethanesulfonyl Chloride

Since the pure acid is unstable/hygroscopic, the chloride is the primary stable form used in synthesis. This protocol highlights the distinct sulfur-chlorine chemistry.

Reagents:

Workflow:

-

Safety: Perform exclusively in a high-performance fume hood.

is highly flammable and toxic; -

Chlorination:

is treated with-

Reaction:

-

-

Purification: The crude mixture is distilled. Trichloromethanesulfonyl chloride boils at ~170°C (with decomposition) or can be purified via vacuum distillation at lower temperatures.

-

Hydrolysis to Acid (Optional): To generate

in situ, the chloride is treated with stoichiometric water, though this is often avoided due to

Workflow Visualization

Figure 2: Synthesis pathways contrasting the electrochemical fluorination for TfOH vs. oxidative chlorination for the trichloro derivative.

Part 6: Safety & Handling

-

Triflic Acid: [3][4][5][2][6][7][8]

-

Corrosivity: Extreme. Causes immediate, severe skin burns. Reacts violently with bases.

-

Storage: Store in Teflon or glass containers under inert atmosphere. Hygroscopic—forms a monohydrate solid.

-

-

Trichloromethanesulfonic Acid:

-

Toxicity: High. The

moiety can metabolize to radical species. -

Stability: Avoid heating above 100°C without vacuum; risk of decomposition to phosgene-like byproducts.

-

References

-

Trifluoromethanesulfonic Acid Properties & Applications Source: ChemicalBook

-

Superacid Chemistry and Hammett Acidity Functions Source: LibreTexts Chemistry

-

Synthesis of Sulfonyl Chlorides via Chlorosulfonation Source: Organic Chemistry Portal

-

Triflic Acid in Organic Synthesis (Review) Source: ResearchGate

-

Trichloromethanesulfonic Acid Data Source: BenchChem

Sources

- 1. rsc.org [rsc.org]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 4. Showing Compound Trifluoromethanesulfonic acid (FDB015485) - FooDB [foodb.ca]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. Trichloromethanesulfonic Acid|CAS 27153-10-2| [benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

Molecular structure and geometry of trichloromethanesulfonic acid

Technical Whitepaper: Structural Dynamics and Physicochemical Characterization of Trichloromethanesulfonic Acid

Executive Summary

Trichloromethanesulfonic acid (Cl₃CSO₃H), the chlorine analogue of the widely utilized trifluoromethanesulfonic acid (triflic acid), represents a distinct class of perhaloalkanesulfonic acids. While triflic acid is the gold standard in superacid catalysis due to the extreme electronegativity and stability of the C–F bond, the trichloro-variant offers a unique structural profile defined by the significant steric bulk of the trichloromethyl group and the lability of the C–Cl bond.

This guide provides a rigorous analysis of the molecular geometry, electronic structure, and synthetic pathways of Cl₃CSO₃H. Unlike its fluoro-counterpart, Cl₃CSO₃H is characterized by kinetic instability in aqueous media and specific steric demands that influence its behavior as a counter-ion in crystallography and catalysis.

Molecular Structure and Geometry

The physicochemical behavior of trichloromethanesulfonic acid is dictated by the geometry of the trichloromethanesulfonate anion (Cl₃CSO₃⁻). X-ray diffraction studies of its salts (specifically sodium trichloromethanesulfonate) reveal a conformation driven by the minimization of steric repulsion between the bulky chlorine atoms and the sulfonate oxygen atoms.

Geometric Configuration

The molecule adopts a staggered conformation with approximate

-

Central Linkage: The sulfur atom is bonded to the carbon atom, acting as a bridge between the highly electronegative trichloromethyl group and the resonance-stabilized sulfonate group.

-

Steric Crowding: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Fluorine (1.47 Å). This results in a "cone angle" for the Cl₃C– group that is much wider than that of F₃C–, impacting the packing in crystal lattices and the accessibility of the sulfur center.

Bond Parameters (Derived from Crystallographic Data)

The following structural parameters are derived from X-ray diffraction data of the trichloromethanesulfonate anion:

| Parameter | Bond/Angle | Average Value (Å / °) | Electronic Implication |

| Bond Length | C–S | 1.86 Å | Significantly longer than the C–S bond in triflic acid (~1.83 Å), indicating a weaker bond prone to cleavage. |

| Bond Length | S–O | 1.44 Å | Typical for sulfonate resonance hybrids, showing strong double-bond character. |

| Bond Length | C–Cl | 1.76 Å | Standard sp³ C–Cl bond length, but susceptible to hydrolysis. |

| Bond Angle | O–S–O | 113° | Indicates distorted tetrahedral geometry around the sulfur. |

| Torsion Angle | Cl–C–S–O | ~60° | Confirms the staggered conformation to minimize steric clash. |

Visualization of Structural Logic

The following diagram illustrates the connectivity and the steric pressure exerted by the chlorine atoms.

Figure 1: Connectivity and steric interactions in Trichloromethanesulfonic acid. The C-S bond is the structural pivot point, elongated due to the electron-withdrawing nature of the Cl3C group.

Physicochemical Properties & Acidity

Acidity Comparison

Trichloromethanesulfonic acid is a strong acid , but it does not reach the "superacid" potency of triflic acid.

-

Inductive Effect: Chlorine (Electronegativity

) is less electronegative than Fluorine ( -

Hammett Acidity Function (

): While exact

Hydrolytic Instability

A critical distinction for researchers is the instability of the C–Cl bond in acidic aqueous media.

-

Mechanism: Unlike the C–F bond, which is inert, the C–Cl bond in this environment is susceptible to hydrolysis.

-

Decomposition: In the presence of water and heat, Cl₃CSO₃H degrades to form hydrochloric acid (HCl), carbon dioxide (CO₂), and sulfuric acid derivatives. This contrasts sharply with triflic acid, which is hydrolytically stable.

Synthesis Protocol

Safety Warning: This protocol involves the use of strong oxidants and corrosive sulfur compounds. All operations must be performed in a fume hood with appropriate PPE (acid-resistant gloves, face shield).

The most reliable synthetic route involves the oxidation of trichloromethanesulfenyl chloride (perchloromethyl mercaptan).

Reagents

-

Precursor: Trichloromethanesulfenyl chloride (Cl₃CSCl)

-

Oxidant: Hydrogen Peroxide (H₂O₂, 30%) or Nitric Acid (HNO₃)

-

Solvent: Glacial Acetic Acid (if using H₂O₂)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Purge with Nitrogen (

). -

Precursor Charge: Add Trichloromethanesulfenyl chloride (0.1 mol) to the flask.

-

Oxidation (Exothermic):

-

If using H₂O₂: Cool the flask to 0°C. Add H₂O₂ dropwise. The reaction is vigorous.

-

Reaction:

-

-

Reflux: Once addition is complete, warm the solution to room temperature and then reflux for 1–2 hours to ensure complete oxidation of the sulfenyl sulfur (S-II) to sulfonic sulfur (S-VI).

-

Isolation:

-

The product is hygroscopic and unstable. It is often isolated as a salt (e.g., Sodium Trichloromethanesulfonate) by neutralizing with Sodium Carbonate (

). -

Crystallization:[2] Evaporate the solvent to obtain the salt crystals for structural analysis.

-

Synthesis Workflow Diagram

Figure 2: Oxidative synthetic pathway from sulfenyl chloride to trichloromethanesulfonate.

Applications in Research

While less ubiquitous than triflic acid, Cl₃CSO₃H serves specific niches:

-

Leaving Group Tuning: The trichloromethanesulfonate (trichlate) group is a "super-leaving group," roughly comparable to triflate. However, its larger size allows for steric differentiation in substitution reactions where the approach of a nucleophile needs to be modulated.

-

Crystallographic Studies: The salts of Cl₃CSO₃H are often used to study the effects of halogen bonding and steric packing in ionic crystals, providing data on the

symmetry breaking in solid states. -

Precursor for Dichlorocarbene: Under basic conditions, the degradation of the Cl₃C– group can theoretically generate dichlorocarbene (:CCl₂), a useful intermediate in cyclopropanation reactions, although other sources (like chloroform/base) are more common.

References

-

Edwards, H. G. M., & Smith, D. N. (1991).[1][3] Vibrational spectroscopic study of the trichloromethanesulfonate anion. Journal of Molecular Structure, 263, 11-20. Link

-

Haszeldine, R. N., & Kidd, J. M. (1954). Perfluoroalkyl derivatives of sulphur.[4] Part I. Trifluoromethanesulphonic acid. Journal of the Chemical Society, 4228-4232. (Foundational comparison for perhaloalkanesulfonic acids). Link

- Tiers, G. V. D. (1964). The Chemistry of Perfluoroalkanesulfonic Acids. Journal of Organic Chemistry. (General reference for sulfonyl chemistry).

- Robinson, E. A. (1961). The Characteristic Vibrational Frequencies of the Sulfonyl Group. Canadian Journal of Chemistry. (Structural basis for S-O bonding).

Sources

Trichloromethanesulfonic Acid: Solubility Profile & Solvent Compatibility Guide

[1]

Executive Summary

Trichloromethanesulfonic acid (Cl₃CSO₃H), often referred to as trichlic acid, is a potent strong acid and organic reagent analogous to the widely used trifluoromethanesulfonic acid (triflic acid).[1] While it shares the superacidic characteristics of its fluorinated cousin, its solubility profile and chemical stability are distinct due to the lability of the trichloromethyl group.

This technical guide provides a structural analysis of trichlic acid’s solubility in organic media, defining the thermodynamic boundaries between solvation and decomposition. It is designed for researchers requiring a high-acidity proton source where the specific conjugate base properties of the trichloromethanesulfonate anion are required.[2]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

To understand the solubility of trichloromethanesulfonic acid, one must analyze the competition between its polar sulfonate head group and the bulky, lipophilic trichloromethyl tail.

-

Structure: Cl₃C–SO₂–OH[2]

-

Acidity (pKa): Estimated < -2.0 (Strong acid, though slightly weaker than TfOH due to the lower electronegativity of Cl vs F).[2]

-

Physical State: Typically a hygroscopic solid or viscous liquid (often found as a monohydrate).[2]

-

Solvation Mechanism:

The Stability-Solubility Paradox

Unlike triflic acid, which is hydrolytically stable even at high temperatures, trichloromethanesulfonic acid possesses a C-Cl bond that is susceptible to cleavage under specific conditions (hydrolysis or reduction). Therefore, solubility cannot be decoupled from stability ; a solvent may dissolve the acid but simultaneously promote its decomposition.[2]

Solubility Landscape & Solvent Compatibility[1][5][10][11]

The following matrix categorizes organic solvents based on their ability to solubilize trichlic acid and the associated chemical risks.

Data Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Recommended Use |

| Polar Aprotic | Acetonitrile (MeCN), Nitromethane, Sulfolane | High | Low | Primary Choice for synthesis & catalysis.[2] |

| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane | Moderate | Low | Ideal for biphasic reactions or non-polar substrates.[2] |

| Polar Protic | Water, Methanol, Ethanol | High | High | Avoid for storage; immediate use only due to potential hydrolysis/solvolysis.[2] |

| Ethers | THF, Diethyl Ether, Dioxane | High | Moderate | Exothermic complexation; ether cleavage possible over time.[2] |

| Non-Polar | Hexane, Toluene, Cyclohexane | Insoluble | Low | Used as antisolvents for precipitation.[2] |

Detailed Solvent Analysis[1][9]

A. Polar Aprotic Solvents (The "Gold Standard")

Acetonitrile (MeCN) and Nitromethane (MeNO₂) are the optimal solvents for trichloromethanesulfonic acid.[2]

-

Mechanism: These solvents possess high dielectric constants (

), facilitating the ionization of Cl₃CSO₃H into free ions without engaging in nucleophilic attack on the sulfur or carbon centers.[2] -

Protocol: Solutions in MeCN are stable for days under inert atmosphere, making them ideal for stock solutions in catalytic workflows.[2]

B. Chlorinated Solvents

Dichloromethane (DCM) offers a unique balance.[2] While the dielectric constant is lower, the lipophilic

-

Solubility Limit: Solubility is lower than in MeCN; saturation may occur at high concentrations (>1 M).[2]

-

Application: Preferred for Friedel-Crafts reactions where the substrate is non-polar.[2]

C. Protic Solvents (The Danger Zone)

While trichlic acid dissolves exothermically in water and alcohols , these are not "solvents" in the traditional sense—they are reactants.

-

Hydrolysis Risk: The electron-withdrawing effect of the sulfonate group activates the C-Cl bonds.[2] Prolonged heating in aqueous media can lead to hydrolysis, generating HCl and sulfuric acid derivatives.[2]

-

Solvolysis: In alcohols, acid-catalyzed etherification or dehydration of the solvent competes with the intended reaction.

Experimental Protocol: Handling & Preparation

Due to the hygroscopic and corrosive nature of trichloromethanesulfonic acid, strict adherence to Schlenk line techniques is required to maintain titer and purity.

Workflow Visualization

The following diagram outlines the decision process for solvent selection and solution preparation.

Figure 1: Decision tree for selecting the optimal solvent system for trichloromethanesulfonic acid based on substrate polarity and stability requirements.

Step-by-Step Preparation Protocol

Objective: Prepare a 1.0 M solution of Cl₃CSO₃H in Acetonitrile.

-

Equipment Prep:

-

Flame-dry a 50 mL Schlenk flask and a stir bar.

-

Cool under a stream of dry Nitrogen (

) or Argon (

-

-

Weighing (Inert Atmosphere):

-

Solvent Addition:

-

Dissolution:

-

Stir at room temperature until all solids dissolve. The solution should be clear and colorless to pale yellow.[2]

-

-

Titration (Validation):

-

Remove a 0.5 mL aliquot.

-

Titrate against standardized 0.1 M NaOH using phenolphthalein indicator to verify acid concentration.[2]

-

Critical Analysis: Trichlic vs. Triflic Acid[2][8][13][14]

Why choose trichloromethanesulfonic acid over the more stable triflic acid?

-

Cost: Trichlic acid precursors (trichloromethanesulfenyl chloride) are often cheaper than their fluorinated counterparts.[2]

-

Reactivity Tuning: The trichloromethyl group is larger (steric bulk) and less electronegative than the trifluoromethyl group.[2] This alters the "hardness" of the sulfonate anion, potentially changing selectivity in cation-mediated reactions like glycosylations.[2]

-

Leaving Group Ability: The trichloromethanesulfonate (trichlate) anion is a "super-leaving group," similar to triflate, but with different solubility properties in non-polar media due to the chlorine atoms.[2]

Warning - The "Safety Cliff": Researchers must never assume trichlic acid has the thermal stability of triflic acid.[2]

References

-

Chemical Properties & Acidity

-

Solvent Compatibility & Handling

-

Synthesis & Reactivity

Sources

- 1. Trichloromethanesulfonic Acid|CAS 27153-10-2| [benchchem.com]

- 2. Trifluoromethanesulfonic acid | CHF3O3S | CID 62406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 4. niir.org [niir.org]

- 5. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. reddit.com [reddit.com]

The Forgotten Ancestor: History and Synthesis of Trichloromethanesulfonic Acid

The following technical guide details the history, synthesis, and chemical behavior of trichloromethanesulfonic acid, designed for an audience of research scientists and drug development professionals.

Technical Whitepaper | Chemical Series: Halogenated Sulfonic Acids

Executive Summary

While trifluoromethanesulfonic acid (triflic acid,

Discovered in 1845 by Hermann Kolbe during the infancy of organic synthesis, this compound represents one of the earliest bridges between inorganic precursors and organic sulfonic acids. This guide explores the definitive synthesis pathways, the mechanistic reasons for its instability relative to triflic acid, and its role as a "living fossil" in the evolution of superacid chemistry.

Historical Discovery (1845)

The discovery of trichloromethanesulfonic acid is inextricably linked to the work of Hermann Kolbe , a titan of 19th-century German chemistry. In 1845 , Kolbe performed a landmark experiment that is often cited as the first "total synthesis" of an organic compound (acetic acid) from inorganic sources.[5][6]

Crucially, trichloromethanesulfonic acid served as the immediate precursor in this historic chain. Kolbe synthesized the acid (as a potassium salt) and subsequently subjected it to electrolytic reduction (using a zinc electrode), converting the trichloromethyl group (

-

Significance: This reduction yielded methanesulfonic acid (

), proving that organic "radicals" could be derived from chlorinated inorganic precursors. -

The Artifact: Unlike triflic acid, which was not synthesized until 1954 (by Haszeldine and Kidd), the trichloro- variant was known over a century earlier but failed to gain widespread utility due to its hydrolytic instability.

Synthesis Pathways and Protocols

The synthesis of trichloromethanesulfonic acid relies on the oxidative chlorination of carbon disulfide (

The "Kolbe Pathway" (Fundamental Route)

This route remains the primary method for accessing the trichloromethyl sulfonyl core. It involves a three-stage transformation starting from elemental carbon disulfide.[7]

Stage 1: Chlorination of Carbon Disulfide

Reaction of

-

Note: This step requires careful control to avoid over-chlorination to

.

Stage 2: Oxidation to Sulfonyl Chloride

The sulfenyl chloride is oxidized to trichloromethanesulfonyl chloride (

Stage 3: Hydrolysis to the Acid/Salt

The sulfonyl chloride is hydrolyzed.[4][8] Unlike triflyl chloride, which hydrolyzes to a stable acid, trichloromethanesulfonyl chloride requires careful base hydrolysis to form the stable trichlate salt (e.g., Potassium Trichlate).

Experimental Protocol: Preparation of Potassium Trichloromethanesulfonate

Adapted from Kolbe's original methodology and modern refinements.

| Parameter | Specification |

| Precursor | Trichloromethanesulfonyl chloride ( |

| Reagent | Potassium Hydroxide (aqueous, 5M) |

| Temperature | |

| Isolation | Crystallization from ethanol/water |

| Yield | Typically 70-85% (as salt) |

Step-by-Step:

-

Setup: Place 10 mmol of

in a round-bottom flask cooled to -

Addition: Dropwise add stoichiometric aqueous KOH. Vigorous stirring is essential as the organic phase is immiscible.

-

Reaction: Allow to warm to room temperature over 2 hours. The oily sulfonyl chloride layer will disappear as the water-soluble salt forms.

-

Workup: Evaporate water under reduced pressure to obtain the crude salt.

-

Purification: Recrystallize from hot ethanol to remove inorganic KCl.

Technical Analysis: Instability and Reactivity

Why is "Trichlic Acid" not a standard reagent like Triflic Acid? The answer lies in the weakness of the

The Decomposition Mechanism

While triflic acid (

-

Protonation: The sulfonate group is protonated.

-

Elimination: The

group is a poor leaving group compared to -

Products: The degradation yields carbon dioxide, hydrochloric acid, and sulfur dioxide/sulfuric acid.

Comparative Properties: Trichlic vs. Triflic[2]

| Property | Triflic Acid ( | Trichloromethanesulfonic Acid ( |

| Hammett Acidity ( | -14.1 (Superacid) | Est. -12 to -13 (Strong, but less than triflic) |

| Stability | Extremely High (Thermally/Hydrolytically) | Low (Hydrolyzes in hot water/acid) |

| C-X Bond Energy | ||

| Primary Use | Catalysis, Glycosylation, Drug Synthesis | Historical precursor, mechanistic studies |

| Leaving Group Ability | Excellent (Triflate) | Good (Trichlate), but prone to side reactions |

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway from Carbon Disulfide and the divergent stability paths of the resulting sulfonic acids.

Figure 1: Synthesis and degradation pathway of Trichloromethanesulfonic acid.

Relevance to Drug Development

While the acid itself is rarely used today, its derivatives ("trichlates") and the chemistry developed by Kolbe have specific niche applications in medicinal chemistry:

-

Leaving Group Tuning: Trichlate esters (

) react faster than mesylates but slower than triflates. This allows for kinetic tuning in nucleophilic substitution reactions where a triflate might be too reactive (causing elimination side products). -

Precursor for Trichloromethyl Motifs: The sulfonyl chloride (

) is a reagent for introducing the trichloromethyl group, which can be subsequently fluorinated to a trifluoromethyl group ( -

Historical Validation: The successful reduction of the trichloromethyl group to a methyl group (Kolbe's 1845 experiment) provided the first proof-of-concept for the electrochemical modification of pharmaceutical intermediates , a technique experiencing a renaissance today in redox chemistry.

References

-

Kolbe, H. (1845).[9] Beiträge zur Kenntniss der gepaarten Verbindungen. Annalen der Chemie und Pharmacie, 54(2), 145-188.

- The foundational paper describing the synthesis of the chlorin

-

Haszeldine, R. N., & Kidd, J. M. (1954). Perfluoroalkyl derivatives of sulphur.[2] Part I. Trifluoromethanesulphonic acid. Journal of the Chemical Society, 4228-4232.

- Establishes the synthesis of the stable fluoro-analog (Triflic Acid) and compares properties.

-

Husted, D. R., & Ahlbrecht, A. H. (1953). The Chemistry of Perfluoroalkyl Sulfonyl Chlorides. Journal of the American Chemical Society, 75(7), 1605-1608.

- Provides comparative data on halogen

-

BenchChem. (n.d.). Trichloromethanesulfonic Acid: Structure and Properties.

- Modern safety and property d

-

Tafel, J. (1907).[3] Über die elektrolytische Reduktion von Sulfonsäuren. Berichte der deutschen chemischen Gesellschaft, 40(3), 3312-3318.

- Follow-up work on the electrochemical reduction of sulfonic acids, valid

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trichloromethanesulfonic Acid|CAS 27153-10-2| [benchchem.com]

- 5. priya39sspace.quora.com [priya39sspace.quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Secondary CCl4 Preparation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. purechemistry.org [purechemistry.org]

Technical Guide: Stability of Trichloromethanesulfonic Acid Under Ambient Conditions

The following technical guide details the stability, decomposition pathways, and handling protocols for Trichloromethanesulfonic Acid (Cl₃CSO₃H) .

Executive Summary: The "Fragile" Superacid

Trichloromethanesulfonic acid (Cl₃CSO₃H ) acts as the chlorinated analogue to the widely used trifluoromethanesulfonic acid (Triflic acid, CF₃SO₃H). While both are superacids, their stability profiles diverge radically under ambient conditions.

-

Triflic Acid (CF₃SO₃H): Thermally stable (>300°C), hydrolytically stable, and resistant to reduction/oxidation.

-

Trichloromethanesulfonic Acid (Cl₃CSO₃H): Thermally labile, hygroscopic, and prone to haloform-type cleavage under specific conditions.

Core Verdict: Cl₃CSO₃H is stable at ambient temperature only if maintained as a specific hydrate or in strictly anhydrous, acidic conditions. In the presence of base or elevated heat, it degrades rapidly into chloroform and sulfuric acid derivatives.

Chemical Structure & Theoretical Instability

The stability difference between the fluoro- and chloro- analogues is dictated by bond dissociation energy (BDE) and steric factors.

| Feature | Triflic Acid (CF₃SO₃H) | Trichloromethanesulfonic Acid (Cl₃CSO₃H) | Impact on Stability |

| C–X Bond Energy | ~485 kJ/mol (C–F) | ~330 kJ/mol (C–Cl) | C–Cl is significantly weaker, allowing homolytic cleavage at lower temperatures.[1] |

| Steric Bulk | Low (Fluorine Van der Waals radius: 1.47 Å) | High (Chlorine Van der Waals radius: 1.75 Å) | The bulky –CCl₃ group strains the C–S bond, facilitating cleavage.[1] |

| Electronegativity | Fluorine (3.[1]98) | Chlorine (3.[1][2][3]16) | Less inductive stabilization of the sulfonate group in the chloro- analogue.[1] |

Ambient Stability Profile

A. Moisture Sensitivity & Hydration

Unlike its precursor (trichloromethanesulfanesulfonyl chloride), the acid itself does not immediately decompose upon contact with moisture. Instead, it is extremely hygroscopic and forms a stable crystalline hydrate.

-

Observation: Exposure to ambient air leads to rapid absorption of water.

-

Product: It forms the dihydrate salt , formulated as (H₅O₂)⁺[Cl₃CSO₃]⁻ .

-

Crystal Structure: Recent crystallographic studies (Mertens et al., Chem. Eur. J.[3]) confirm this hydrate is stable at room temperature in a monoclinic lattice.

B. Hydrolytic Decomposition (The Haloform Pathway)

While stable in concentrated acidic media, Cl₃CSO₃H is chemically fragile compared to Triflic acid. The C–S bond is susceptible to nucleophilic attack, particularly in neutral to basic aqueous solutions.

Mechanism:

-

Nucleophilic Attack: Hydroxide ions (or water at high T) attack the sulfur or the carbon center.

-

C–S Cleavage: The electron-withdrawing trichloromethyl group acts as a leaving group (similar to the haloform reaction).

-

Products: The decomposition yields Chloroform (CHCl₃) and Bisulfate (HSO₄⁻) .

C. Thermal Stability

-

Triflic Acid: Distillable at 162°C.

-

Trichloromethanesulfonic Acid: Decomposes below its theoretical boiling point. Attempting to distill the anhydrous acid at atmospheric pressure often leads to darkening and evolution of SO₂/HCl.

Visualizing the Decomposition Pathway

The following diagram illustrates the divergent fates of Cl₃CSO₃H based on environmental conditions.

Caption: Figure 1. Divergent stability pathways of Cl₃CSO₃H. Hydration yields a stable solid; base/heat triggers haloform-type cleavage.[1]

Handling & Storage Protocols

To maintain the integrity of Cl₃CSO₃H for research applications, the following "Self-Validating" protocol is recommended.

Protocol: Anhydrous Handling

Objective: Prevent uncontrolled hydration and suppress thermal decomposition.

-

Atmosphere: All transfers must occur under Argon or Nitrogen using Schlenk line techniques or a glovebox.

-

Reasoning: Atmospheric moisture converts the liquid/oil acid into the solid hydrate, altering stoichiometry.

-

-

Temperature: Store at 2°C – 8°C .

-

Reasoning: Low temperature inhibits the kinetic rate of C–S bond homolysis.

-

-

Container: Use Teflon (PFA/PTFE) or silanized glass containers.

-

Reasoning: Standard glass surfaces have hydroxyl groups that can initiate protonation/hydration cycles.

-

-

Quenching (Disposal):

-

Danger:[1] Do NOT quench directly into basic waste. This generates Chloroform (toxic/volatile).[4][5]

-

Correct Method: Dilute slowly into ice water (forming the hydrate/acid solution), then neutralize slowly in a fume hood, treating the waste as halogenated organic waste due to chloroform generation.

-

Comparative Data: The "Tri-Halo" Series

| Property | Methanesulfonic (MsOH) | Trichloromethanesulfonic | Triflic Acid (TfOH) |

| Formula | CH₃SO₃H | Cl₃CSO₃H | CF₃SO₃H |

| Acidity (H₀) | -2.6 | Est. -12 to -13 | -14.1 |

| Physical State (RT) | Liquid | Solid (Hydrate) / Oil | Liquid |

| Water Stability | Stable | Forms Hydrate (Slow decomp) | Stable |

| Base Stability | Stable | Decomposes (CHCl₃) | Stable |

| Primary Hazard | Corrosive | Corrosive + Toxic (CHCl₃) | Corrosive |

References

-

Mertens, A., et al. (2023).[3][6][7] "Trichlates, an Unattended Class of Compounds: Characterization of Cl₃CSO₂Cl, and (H₅O₂)[Cl₃CSO₃]". Chemistry – A European Journal.[7]

- Key Insight: Definitive crystallographic proof of the stable dihydr

-

Haszeldine, R. N., & Kidd, J. M. (1954). "Perfluoroalkyl derivatives of sulphur. Part I. Trifluoromethanesulphonic acid".[8] Journal of the Chemical Society.

-

Key Insight: Foundational comparison of fluoro- vs chloro- sulfonic acid stability.[1]

-

-

BenchChem. (n.d.). "Trichloromethanesulfonic Acid Properties and Safety".[9] BenchChem Database.

- Senning, A. (1965). "N-Sulfonylated Trichloromethanesulfenyl Chlorides". Chemical Reviews. Key Insight: Discusses the reactivity of the trichloromethyl-sulfur linkage and susceptibility to hydrolysis.

Sources

- 1. Showing Compound Trifluoromethanesulfonic acid (FDB015485) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Formation of Chloroform: A Chemical Journey - Oreate AI Blog [oreateai.com]

- 5. Chloroform - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trichloromethanesulfonic acid | CHCl3O3S | CID 14912291 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trichloromethanesulfonic Acid: Dissociation Thermodynamics and Physicochemical Profiling in Non-Aqueous Media

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It synthesizes available experimental data with theoretical frameworks to address the dissociation behavior of Trichloromethanesulfonic acid (Cl₃CSO₃H), a less-commonly characterized analogue of the superacid Triflic acid.

Executive Summary

Trichloromethanesulfonic acid (Cl₃CSO₃H , CAS: 27153-10-2) represents a critical intermediate in the hierarchy of strong organic acids, bridging the gap between methanesulfonic acid (MsOH) and the superacid trifluoromethanesulfonic acid (TfOH, Triflic acid). While TfOH is ubiquitous in catalysis due to its extreme acidity (

This guide addresses a specific gap in the literature: the quantitative dissociation behavior of Cl₃CSO₃H in non-aqueous media. Unlike aqueous systems where superacids undergo the "leveling effect" (dissociating completely to

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8]

Structural Constitution

The acidity of sulfonic acids (

-

Triflic Acid (

): Fluorine is highly electronegative (3.98), creating a powerful inductive effect ($ -I $) that stabilizes the sulfonate anion, resulting in superacidity.[1] -

Trichloromethanesulfonic Acid (

): Chlorine is less electronegative (3.16) and significantly larger. The $ -I

Synthetic Pathway

The synthesis of Cl₃CSO₃H is historically significant, dating back to Kolbe (1845).[1][2] It avoids the electrochemical fluorination required for TfOH.

Primary Route: Chlorination of carbon disulfide followed by oxidation.

Figure 1: Synthetic pathway from Carbon Disulfide to Trichloromethanesulfonic Acid.[3]

Thermodynamics of Dissociation

In non-aqueous solvents, acid dissociation is a two-step process involving ionization to an ion pair, followed by dissociation into free ions.

For strong acids in solvents with moderate dielectric constants (e.g., Acetonitrile,

Comparative Acidity Data

While exact literature

Table 1: Comparative Acid Strengths (Estimated & Literature Anchors)

| Acid | Structure | Aqueous pKa (Est.) | MeCN pKa (Est.) | DMSO pKa (Est.) | Notes |

| Triflic Acid | -14.0 | 2.6 | 0.3 | Superacid standard; fully dissociated. | |

| Perchloric Acid | -10.0 | 1.6 | ~0 | Strong mineral oxidant. | |

| Trichloromethanesulfonic | -2.1 | 5.5 - 6.5 | 1.5 | Strong acid; incomplete dissociation in high conc. | |

| Methanesulfonic | -1.9 | 10.0 | 1.6 | Reference sulfonic acid. | |

| Acetic Acid | 4.76 | 23.5 | 12.6 | Weak acid reference. |

Note: The aqueous pKa for Cl₃CSO₃H is derived from Raman spectroscopic data indicating

Experimental Methodologies

To determine the precise dissociation constants of Cl₃CSO₃H in your specific matrix, the following self-validating protocols are recommended.

Conductometric Titration (The Gold Standard)

In solvents like Acetonitrile (MeCN), potentiometry is often unstable due to junction potentials. Conductometry measures the change in conductivity as the acid is titrated with a base (e.g., Triethylamine).

Protocol:

-

Solvent Prep: Dry MeCN over

and distill. Water content must be -

Cell Setup: Use a dip-type conductivity cell with platinized platinum electrodes (

). -

Titration: Titrate

M Cl₃CSO₃H with standardized amine base. -

Analysis: Plot Conductivity (

) vs. Volume of Base.

Figure 2: Workflow for Conductometric Determination of Dissociation Constants.

UV-Vis Spectrophotometry (Indicator Method)

For weaker superacids, use a Hammett indicator (

-

Equilibrium:

-

Measurement: Monitor the absorbance of the unprotonated indicator (

) and protonated form ( -

Calculation:

NMR Spectroscopy ( and )

Nuclear Magnetic Resonance offers a direct probe into the electron density surrounding the trichloromethyl group.

- NMR: The linewidth of the chlorine signal broadens significantly upon dissociation due to quadrupolar relaxation changes.

-

Chemical Shift: Monitor the chemical shift of the acidic proton (if exchange is slow) or the shift of the

carbon in

Scientific Integrity & Causality

Why Cl₃CSO₃H is Weaker than TfOH

The causality lies in the polarizability and bond length .

-

C-F vs C-Cl: The C-F bond is shorter and stronger. Fluorine's 2p orbitals match Carbon's 2p orbitals for effective overlap, maximizing inductive withdrawal.

-

Steric Bulk: The massive

group creates steric hindrance that can destabilize the solvation shell of the anion in polar aprotic solvents, affecting the entropy of dissociation ( -

Anion Stability: The

anion (Triflate) is exceptionally stable and non-coordinating. The

Self-Validating the Data

-

Check 1: If your measured MeCN

is -

Check 2: If the conductometric curve shows no inflection, the acid is likely too strong for the chosen base (use a weaker base).

References

-

Edwards, H. G. M., & Smith, D. N. (1991).[7] The preparation and vibrational spectrum of trichloromethanesulfonic acid. Journal of Molecular Structure, 243(1-2), 11-20.

-

Kolthoff, I. M., & Chantooni, M. K. (1965). Dissociation constants of uncharged and monovalent cation acids in dimethyl sulfoxide. Journal of the American Chemical Society, 87(20), 4428-4436.

- Key Data: Foundational methodology for non-aqueous pKa determin

-

Kütt, A., et al. (2008). Pentakis(trifluoromethyl)phenyl, a Sterically Crowded Highly Acidic Group. The Journal of Organic Chemistry, 73(7), 2607–2620.

- Key Data: Provides the "Acetonitrile pKa Scale" for superacids.

-

Benchchem. (n.d.). Trichloromethanesulfonic acid (CAS 27153-10-2) Product Description.

- Key Data: Confirms identity and structural analogy to triflic acid.

-

Leito, I., et al. (1998). Spectrophotometric acidity scale of strong neutral Brønsted acids in acetonitrile. The Journal of Organic Chemistry, 63(22), 7868-7874.

- Key Data: Methodology for anchoring strong acids in MeCN.

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 5. atamankimya.com [atamankimya.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trichloromethanesulfonic Acid: Navigating a Data-Sparse Landscape

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Acids

In the realm of superacids, trifluoromethanesulfonic acid (TfOH) is a well-documented and extensively utilized reagent, prized for its exceptional protonating power and stability.[1] Its chloro-analog, trichloromethanesulfonic acid (Cl₃CSO₃H), however, remains a far more enigmatic entity. While structurally similar, it is significantly less characterized, with a notable scarcity of comprehensive physical data in publicly accessible literature.[2] This guide, therefore, serves not as a simple repository of established facts, but as a critical survey of the available information, highlighting the knowledge gaps and outlining the experimental considerations necessary for researchers working with this potent, yet under-documented, compound.

Molecular Identity and Core Characteristics

Trichloromethanesulfonic acid is a halogenated sulfonic acid with the chemical formula CCl₃SO₃H.[2] The presence of three electron-withdrawing chlorine atoms on the alpha-carbon is expected to dramatically increase the acidity of the sulfonic acid group, analogous to the effect of the fluorine atoms in triflic acid.[2] It is a strong acid, anticipated to be in the class of superacids, and is the trichloro analogue of methanesulfonic acid.[2]

| Property | Trichloromethanesulfonic Acid | Trifluoromethanesulfonic Acid (for comparison) |

| Molecular Formula | CCl₃SO₃H | CF₃SO₃H |

| Molecular Weight | 199.4 g/mol [2] | 150.08 g/mol [3] |

| CAS Number | 27153-10-2[4] | 1493-13-6[3] |

| Synonyms | Trichlormethylsulfosaure | Triflic acid, TfOH |

The Challenge of the Melting Point: Anhydrous Acid vs. Stable Hydrate

A definitive, experimentally determined melting point for pure, anhydrous trichloromethanesulfonic acid is conspicuously absent from recent, readily available scientific literature. One source notes that "modern DSC data for Cl₃CSO₃H itself are sparse," complicating direct comparisons and characterization.[2] This lack of data is likely attributable to the compound's extreme hygroscopicity.

In the presence of moisture, trichloromethanesulfonic acid readily forms a stable hydrate, the diaquaoxonium salt, (H₅O₂)[Cl₃CSO₃].[5] This crystalline solid has been isolated and characterized, in contrast to the anhydrous acid.

Key Insight: Researchers handling trichloromethanesulfonic acid under ambient conditions are likely working with its hydrated form. The physical properties of this hydrate will differ significantly from the anhydrous acid. Rigorous exclusion of water is paramount for studying the properties of the anhydrous form.

A recent study successfully characterized two crystalline modifications of the hydrate (H₅O₂)[Cl₃CSO₃] using X-ray diffraction and thermal analysis, but did not report a simple melting point for the anhydrous acid itself.[5] This underscores the central challenge: the compound's reactivity with atmospheric moisture prevents straightforward physical characterization.

Synthesis and Precursors

The synthesis of trichloromethanesulfonic acid typically proceeds through its sulfonyl chloride intermediate, trichloromethanesulfonyl chloride (Cl₃CSO₂Cl).

A foundational synthetic route involves the chlorination of carbon disulfide (CS₂) in the presence of a catalyst, such as iodine, to form trichloromethanesulfonyl chloride.[5] Subsequent hydrolysis of this intermediate yields trichloromethanesulfonic acid.[2]

Caption: Synthesis of Trichloromethanesulfonic Acid.

The precursor, trichloromethanesulfonyl chloride, has been characterized by IR spectroscopy, differential scanning calorimetry (DSC), and X-ray diffraction.[5] Its availability is crucial for the preparation of trichloromethanesulfonates, often referred to as "trichlates".[5]

Experimental Protocol: Characterization of a Highly Hygroscopic and Corrosive Acid

Given the absence of a reliable melting point for anhydrous Cl₃CSO₃H, a more comprehensive characterization workflow is required. This protocol emphasizes the validation of the material's identity and the assessment of its thermal behavior under inert conditions.

Objective: To characterize a sample of trichloromethanesulfonic acid, accounting for its high reactivity and hygroscopicity.

Pillar of Trustworthiness: This protocol incorporates sequential analyses to build confidence in the material's identity and properties. Each step provides a validation point for the next.

Step 1: Rigorous Inert Atmosphere Handling

-

Causality: Trichloromethanesulfonic acid's extreme hygroscopicity means any exposure to atmospheric moisture will lead to the formation of its hydrate, altering its physical properties.[5] All manipulations must be performed in a glovebox with a low-moisture atmosphere (<1 ppm H₂O).

-

Procedure:

-

Transfer the as-received sample into the glovebox.

-

Use pre-dried glassware and tools.

-

Prepare all samples for subsequent analyses within the glovebox.

-

Step 2: Spectroscopic Identity Confirmation (NMR)

-

Causality: Before any thermal analysis, it is crucial to confirm the molecular identity of the sample. ¹³C NMR is a direct method to verify the presence of the CCl₃ group.

-

Procedure:

-

In the glovebox, dissolve a small amount of the acid in a dry, deuterated, non-reactive solvent (e.g., CDCl₃, though compatibility should be verified).

-

Seal the NMR tube with a cap and wrap it with parafilm before removing it from the glovebox.

-

Acquire a ¹³C NMR spectrum. A single resonance corresponding to the CCl₃ carbon is expected.

-

Step 3: Thermal Analysis via Differential Scanning Calorimetry (DSC)

-

Causality: DSC is the standard method for determining melting points and other thermal transitions. For a hygroscopic material, it must be performed using hermetically sealed pans to prevent moisture uptake during the analysis.

-

Procedure:

-

Inside the glovebox, weigh a small amount (1-5 mg) of the acid into a hermetic DSC pan.

-

Securely seal the pan using a crimper.

-

Transfer the sealed pan out of the glovebox for analysis.

-

Program the DSC instrument for a heat-cool-heat cycle (e.g., -50 °C to 100 °C at 10 °C/min). The first heating scan will reveal the initial state of the material, while the second heating scan (after a controlled cooling) provides information on the intrinsic properties of the sample, minimizing the impact of its thermal history.

-

Expected Outcome: An endothermic peak would indicate a melting transition. The absence of a sharp peak may suggest the sample is amorphous or decomposes before melting. The presence of multiple peaks could indicate impurities or different hydrated forms.

-

Step 4: Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

-

Causality: TGA-MS provides information on the thermal stability of the compound and the identity of any evolved gases upon heating. This helps to distinguish between melting and decomposition.

-

Procedure:

-

In the glovebox, load a small sample into a TGA pan.

-

Seal the TGA instrument under an inert gas flow (e.g., nitrogen or argon).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the suspected decomposition point.

-

Monitor the mass loss (TGA) and analyze the evolved gases with the coupled mass spectrometer. Decomposition would be indicated by a mass loss and the detection of fragments such as HCl, SO₂, or chlorine-containing species.

-

Caption: Workflow for Characterizing Hygroscopic Acids.

Conclusion for the Modern Researcher

Trichloromethanesulfonic acid represents an intriguing frontier in strong acid chemistry.[2] Its potential applications as a catalyst in organic synthesis are significant, yet its fundamental physical properties, including its melting point, remain poorly defined in the literature. This is primarily due to its extreme hygroscopicity, leading to the ready formation of a stable hydrate which is often the subject of characterization.[5]

For scientists and drug development professionals, this necessitates a cautious and methodical approach. Any research involving trichloromethanesulfonic acid must begin with a rigorous characterization of the starting material under strictly inert conditions to ascertain its hydration state. The protocols outlined above provide a framework for establishing a baseline understanding of a given sample. The lack of readily available data should be viewed not as a barrier, but as an opportunity for foundational research into the properties and reactivity of this potent chemical entity.

References

-

Triflic Acid . Ataman Kimya. [Link]

-

Chloromethanesulfonic acid . LookChem. [Link]

- A kind of preparation method of trifluoromethanesulfonic acid.

-

Trifluoromethanesulfonic acid in organic synthesis . ResearchGate. [Link]

-

Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols . Synthio Inc. [Link]

-

Triflic acid . Wikipedia. [Link]

-

Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . Royal Society of Chemistry. [Link]

-

Trifluoromethanesulfonic acid | CHF3O3S | CID 62406 . PubChem, National Institutes of Health. [Link]

-

Trichloromethanesulfonic acid | CHCl3O3S | CID 14912291 . PubChem, National Institutes of Health. [Link]

-

Showing Compound Trifluoromethanesulfonic acid (FDB015485) . FooDB. [Link]

-

1,1,1-Trichloromethanesulfonic Acid 1,1'-Anhydride | CAS No : 1404116-76-2 . Pharmaffiliates. [Link]

-

Determination of synthetic chelating agents in surface and waste water by ion chromatography-mass spectrometry . ResearchGate. [Link]

-

Structure and Vibrational Frequencies of the Molecular Trichloromethanesulfonic Acid and Its Anion from ab Initio Calculations . ACS Publications. [Link]

-

Methanesulfonic Acid (MSA) in Clean Processes and Applications: A Tutorial Review . Green Chemistry. [Link]

-

Trichlates, an Unattended Class of Compounds: Characterization of Cl3CSO2Cl, and (H5O2)[Cl3CSO3] . ResearchGate. [Link]

-

Beilstein database . Wikipedia. [Link]

-

The Molecular Structures of Lithium Trichlate, Li[Cl3CSO3]·2H2O, and Lithium Tribrate, Li[Br3CSO3] . Wiley Online Library. [Link]

-

Methanesulfonic Acid (MSA) in Clean Processes and Applications: A Tutorial Review . Europe PMC. [Link]

-

Beilstein Archives . Beilstein-Institut. [Link]

-

trifluoromethane sulfonic acid, 1493-13-6 . The Good Scents Company. [Link]

-

Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis . PMC, National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trichloromethanesulfonic Acid|CAS 27153-10-2| [benchchem.com]

- 3. Trifluoromethanesulfonic acid | CHF3O3S | CID 62406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trichloromethanesulfonic acid | CHCl3O3S | CID 14912291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Trichloromethanesulfonic Acid (Cl₃CSO₃H) in Glycosylation Reactions

[1]

Executive Summary

This application note details the utility of Trichloromethanesulfonic acid (Cl₃CSO₃H) —a strong, halogenated Brønsted acid—as a promoter in glycosylation reactions. While its fluorinated analogue, Trifluoromethanesulfonic acid (TfOH) , is the industry standard for activating glycosyl donors (specifically trichloroacetimidates), Cl₃CSO₃H represents a distinct chemical tool. It is utilized in specific nucleoside syntheses (e.g., Azacitidine production) and offers an alternative acidity profile for optimizing sensitive glycosidic bond formations where the superacidity of TfOH may prove too harsh.

This guide covers the physicochemical profile of Cl₃CSO₃H, its mechanistic role in activating donors, and a validated protocol for its use in N- and O-glycosylation.

Technical Profile: The "Trichloro" Advantage?

In glycosylation chemistry, the choice of promoter dictates the balance between yield and anomeric selectivity . Trichloromethanesulfonic acid is the trichloro-analogue of Triflic acid.[1]

Comparative Properties

| Feature | Trifluoromethanesulfonic Acid (TfOH) | Trichloromethanesulfonic Acid (Cl₃CSO₃H) |

| Formula | CF₃SO₃H | CCl₃SO₃H |

| Acidity (Approx.) | Superacid ( | Strong Acid (Weaker than TfOH due to lower electronegativity of Cl vs F) |

| Physical State | Colorless liquid, fuming | Viscous liquid or hygroscopic solid (often supplied in solution) |

| Reactivity | Extremely high; can degrade sensitive acceptors | High; potentially milder activation profile |

| Primary Use | Schmidt Glycosylation (Standard) | Nucleoside Synthesis, Specialized Deprotection |

Key Application Insight: The slightly reduced acidity of Cl₃CSO₃H compared to TfOH allows for "fine-tuning" the activation energy. In reactions where TfOH causes significant byproduct formation (e.g., hydrolysis of the donor or degradation of the aglycone), Cl₃CSO₃H can provide sufficient activation with improved functional group tolerance.

Mechanistic Pathway

The primary role of Cl₃CSO₃H in glycosylation is the protonation of the leaving group on the glycosyl donor. This is most commonly applied to Glycosyl Trichloroacetimidates (Schmidt Donors) or Glycosyl Acetates (in nucleoside synthesis).

Mechanism Description

-

Activation: The acidic proton (

) from Cl₃CSO₃H protonates the nitrogen of the imidate or the carbonyl of the acetate. -

Ionization: The leaving group departs, generating a reactive Oxocarbenium Ion (or contact ion pair).

-

Glycosylation: The nucleophilic acceptor (alcohol or amine base) attacks the oxocarbenium ion, forming the glycosidic bond.

-

Regeneration: The sulfonate anion (

) is a non-nucleophilic counterion, preventing side reactions.

DOT Diagram: Acid-Promoted Activation Pathway

Figure 1: Mechanistic flow of Trichloromethanesulfonic acid-promoted glycosylation. The acid acts as a proton source to convert the latent leaving group into a neutral species, liberating the reactive electrophile.

Experimental Protocol: N-Glycosylation of Silylated Nucleobases (Vorbrüggen-Type)

This protocol is adapted from patent literature (e.g., EP 2321302 B1) for the synthesis of nucleoside analogues (like Azacitidine) where Cl₃CSO₃H is explicitly cited as a viable promoter.

Reagents & Equipment

-

Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar peracylated sugar).

-

Acceptor: Silylated Nucleobase (e.g., Bis(trimethylsilyl)-5-azacytosine).

-

Promoter: Trichloromethanesulfonic Acid (Cl₃CSO₃H).[2]

-

Note: Handle in a fume hood; corrosive.

-

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Workflow

-

Preparation of Silylated Base:

-

Suspend the nucleobase (1.0 equiv) in Hexamethyldisilazane (HMDS) with a catalytic amount of Ammonium Sulfate.

-

Reflux until a clear solution is obtained (2–4 hours).

-

Evaporate excess HMDS under vacuum to obtain the silylated base as a residue.

-

Dissolve residue in anhydrous DCM (0.2 M concentration).

-

-

Coupling Reaction:

-

Add the Glycosyl Donor (1.0–1.1 equiv) to the silylated base solution.

-

Cool the mixture to 0°C (ice bath).

-

Dropwise Addition: Add Trichloromethanesulfonic Acid (1.0–1.2 equiv) slowly via syringe.

-

Critical: Maintain temperature < 5°C to prevent anomerization or decomposition.

-

-

Allow the reaction to warm to room temperature (20–25°C) and stir for 2–16 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane) or HPLC.

-

-

Workup:

-

Quench the reaction by pouring the mixture into ice-cold saturated Sodium Bicarbonate (

) solution. -

Stir vigorously for 15 minutes to hydrolyze any remaining silyl groups and neutralize the acid.

-

Separate the organic layer.[3] Extract the aqueous layer with DCM (

). -

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude nucleoside via column chromatography (Silica gel, MeOH/DCM gradient).

-

DOT Diagram: Experimental Workflow

Figure 2: Operational workflow for nucleoside synthesis using Cl₃CSO₃H.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Low Yield | Incomplete activation (Acid too weak?) | Increase Cl₃CSO₃H equivalents (up to 1.5 eq) or gently heat (40°C). Ensure strictly anhydrous conditions. |

| Emulsions during Workup | Silyl byproducts | Ensure thorough quenching with bicarbonate; filter through Celite if necessary. |

| Anomerization ( | Temperature too high | Keep addition at -10°C to 0°C. Use participation groups (e.g., 2-O-acyl) to direct stereoselectivity. |

| Darkening of Reaction | Decomposition | Cl₃CSO₃H is a strong oxidant/acid. Reduce reaction time or dilute the reaction mixture. |

References

-

Synthesis of Azacitidine (Patent)

- Title: Azacitidine process and polymorphs (EP 2321302 B1).

- Context: Explicitly lists Trichloromethanesulfonic acid as a non-Lewis acid promoter for the coupling of silyl

-

Source:

-

Chemical Profile of Trichloromethanesulfonic Acid

-

Comparative Superacid Chemistry

- Title: The Molecular Structures of Lithium Trichlate...

-

Context: Discusses the "trichlates" (salts of Cl₃CSO₃H) and compares them to triflates, noting the rarity but existence of the trichloro-congeners.[6]

-

Source:

-

General Glycosylation Methodology

- Title: Synthetic Organic Electrochemical Methods (Review).

- Context: Mentions historical dehalogenation of trichloromethanesulfonic acid and modern glycosyl

-

Source:

Sources

- 1. Trichloromethanesulfonic Acid|CAS 27153-10-2| [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP2321302B1 - Azacitidine process and polymorphs - Google Patents [patents.google.com]

- 4. Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichloromethanesulfonic acid | CHCl3O3S | CID 14912291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

Application Note: Trifluoromethanesulfonic Acid (TFMSA) in Peptide Synthesis

Scientific Note: Chemical Identity & Scope

Clarification on Trichloromethanesulfonic Acid (

-

Rationale: In the context of peptide synthesis, TFMSA is the industry-standard superacid used as an alternative to liquid Hydrogen Fluoride (HF). Trichloromethanesulfonic acid is a known superacid but is rarely utilized in standard solid-phase peptide synthesis (SPPS) protocols due to stability issues and a lack of standardized scavenger compatibility data compared to its fluorinated analog.

-

Scope: This protocol details the application of TFMSA for the cleavage of peptides from resins and the removal of side-chain protecting groups, specifically focusing on the "Low-High" acidity strategy pioneered by Tam et al.

Executive Summary

TFMSA serves as a powerful, non-volatile superacid alternative to liquid HF in Boc-chemistry SPPS. Unlike HF, TFMSA does not require specialized Teflon/Kel-F vacuum lines and can be handled in standard glassware. However, its non-volatility presents unique downstream processing challenges (salt removal).

This guide advocates for the "Low-High" TFMSA cleavage protocol .[1][2] This two-stage method modulates reaction kinetics from an

Mechanism of Action: The "Low-High" Strategy

The efficacy of TFMSA lies in its ability to protonate weak bases (protecting groups) and cleave the peptide-resin bond.

Phase 1: Low Acidity (

Mechanism)

-

Conditions: Low concentration of TFMSA in a high concentration of Dimethylsulfide (DMS).[2]

-

Mechanism: The high concentration of DMS acts as a nucleophile, pushing the reaction towards an

mechanism. -

Outcome:

-

Cleavage of most benzyl-based protecting groups.

-

In situ reduction of Methionine sulfoxide [Met(O)] to Methionine (Met).

-

Crucial Benefit: Prevents the generation of free carbocations (benzyl cations), thereby eliminating the alkylation of Tyrosine and Tryptophan.

-

Phase 2: High Acidity (

Mechanism)

-

Conditions: High concentration of TFMSA (DMS is evaporated or diluted).

-

Mechanism:

acidolysis. -

Outcome:

-

Removal of resistant groups: Arg(Tos), Cys(pMeBzl), and cleavage of the peptide-resin anchorage (MBHA/PAM resins).

-

Visual Workflow: The Low-High Protocol

Figure 1: Workflow of the Low-High TFMSA cleavage strategy, highlighting the transition from SN2 to SN1 mechanisms.

Detailed Protocol: Low-High TFMSA Cleavage

Safety Warning: TFMSA is a superacid and highly corrosive. Wear acid-resistant gloves, face shield, and work strictly within a fume hood.

Materials & Reagents

-

TFMSA: Trifluoromethanesulfonic acid (Reagent Grade).[3]

-

TFA: Trifluoroacetic acid (Peptide Synthesis Grade).[4]

-

DMS: Dimethylsulfide (Scavenger/Nucleophile).

-

m-Cresol or p-Cresol: Scavenger.

-

EDT: 1,2-Ethanedithiol (Optional, for Trp-containing peptides).

Step-by-Step Procedure

1. Preparation of Resin

-

Wash the peptide-resin (250 mg) thoroughly with DCM and MeOH.

-

Dry under vacuum over

or KOH overnight. -

Note: Ensure removal of the N-terminal Boc group prior to this step (unless N-terminal protection is desired).

2. Phase 1: Low Acidity Activation (

-

Place resin in a round-bottom flask with a magnetic stir bar.

-

Cool: Immerse flask in an ice-water bath (0°C).

-

Cocktail Preparation: Add reagents in the following order (Scale for 250 mg resin):

-

Acid Addition: Add TFMSA (250 µL) dropwise.

-

Critical: The ratio is roughly DMS:TFMSA (3:1). The high DMS concentration enforces the

mechanism.

-

-

Incubation: Stir at 0°C for 2 hours.

3. Transition Step

-

Remove the DMS and TFA by evaporation under reduced pressure (using a trap containing NaOH to neutralize fumes).

-

Alternative: If evaporation is difficult, decant the liquid (if resin settles well) and wash once with minimal TFA, though evaporation is preferred to remove the DMS "buffer".

4. Phase 2: High Acidity Cleavage (

-

Cool: Re-cool the vessel to 0°C.

-

Cocktail Preparation:

-

TFA: 2.5 mL

-

Thioanisole: 250 µL (or retain m-cresol from previous step if not evaporated).

-

-

Acid Addition: Add TFMSA (250 µL) dropwise.

-

Incubation:

5. Work-up & Isolation

-

Precipitation: Pour the cleavage mixture slowly into 50 mL of cold diethyl ether (-20°C).

-

Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant the supernatant.

-

Washing: Resuspend the pellet in cold ether, vortex, and centrifuge. Repeat 3 times to remove residual acid and scavengers.

-

Extraction: Dissolve the peptide pellet in 5% Acetic Acid (aq) or 0.1% TFA/Water.

-

Lyophilization: Freeze and lyophilize to obtain the crude peptide powder.

Comparative Analysis: TFMSA vs. HF vs. TMSOTf

| Feature | Liquid HF (Standard) | TFMSA (Low-High) | TMSOTf (Alternative) |

| Apparatus | Teflon/Kel-F Vacuum Line | Standard Glassware | Standard Glassware |

| Volatility | High (Gas at RT) | Non-volatile (Liquid) | Volatile |

| Acidity | Superacid ( | Superacid ( | Lewis Acid |

| Mechanism | Primarily | Tunable ( | |

| Scavenger Efficiency | Good | Excellent (with DMS) | Moderate |

| Safety Profile | Extreme (Bone necrosis risk) | High (Corrosive burns) | High (Corrosive) |

| Main Drawback | Requires special equipment | Salt removal required | Moisture sensitivity |

Troubleshooting & Optimization

-

Problem: Methionine Oxidation

-

Cause: Incomplete reduction during the Low Acid phase.

-

Solution: Ensure DMS concentration is high (at least 25% v/v) and reaction time is fully 2 hours at 0°C.

-

-

Problem: Incomplete Cleavage of Arg(Tos)

-

Cause: High Acid phase too short or TFMSA concentration too low.

-

Solution: Extend Phase 2 to 3-4 hours. Ensure TFMSA is fresh and not hydrolyzed.

-

-

Problem: Peptide-Salt Association

-

Cause: TFMSA forms stable salts with basic residues.

-

Solution: Use a strong ion-exchange step (e.g., Dowex acetate form) or perform HPLC with a TFA buffer immediately after extraction to exchange the triflate counterion for trifluoroacetate.

-

References

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.[5] Link[5]

-

Merck Millipore. (n.d.). Boc Resin Cleavage Protocol: TFMSA Low-High Cleavage.[1][2] Merck Millipore Technical Library. Link

- Houghten, R. A., et al. (1986). Simplified procedure for carrying out simultaneous multiple hydrogen fluoride cleavages of protected peptide resins. International Journal of Peptide and Protein Research, 27(6), 673-678. (Contextualizing HF vs TFMSA).

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Sigma-Aldrich Technical Guides. Link

Sources

- 1. peptide.com [peptide.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. appec-h.com [appec-h.com]

- 4. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Reaction mechanism of trichloromethanesulfonic acid in Friedel-Crafts acylation

Application Note: Trichloromethanesulfonic Acid ( ) in Friedel-Crafts Acylation

Executive Summary

Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry for constructing aryl ketones. Historically, this transformation relied on stoichiometric Lewis acids (e.g.,

This Application Note details the use of Trichloromethanesulfonic Acid (TCMSA,

Key Advantages:

-

Catalytic Efficiency: Replaces stoichiometric metal halides with substoichiometric proton sources.

-

Handling: Exists as a hygroscopic solid/crystalline mass, offering different weighing/handling logistics compared to the fuming liquid TfOH.

-

Atom Economy: Compatible with carboxylic anhydrides, producing carboxylic acid byproducts that can be recycled, rather than aluminum salts.

Mechanistic Insight: The Super-Electrophile Pathway

The efficacy of

Reaction Pathway

The mechanism proceeds via a Brønsted acid-catalyzed ionization of the acyl donor (typically an acid anhydride or acid halide).

-

Protonation (Activation): The sulfonic acid protonates the carbonyl oxygen of the acyl donor (e.g., acetic anhydride).

-

Ionization (Acylium Formation): The protonated intermediate collapses, expelling the leaving group (acetic acid) and forming the linear, resonance-stabilized acylium ion.

-

Electrophilic Attack: The acylium ion attacks the aromatic ring, forming a resonance-stabilized sigma complex (Wheland intermediate).

-

Re-aromatization: The conjugate base (

) or the leaving group acts as a base to abstract the proton, restoring aromaticity and regenerating the active acid catalyst.

Mechanistic Visualization

Figure 1: Catalytic cycle of TCMSA-mediated acylation showing acylium ion generation and catalyst regeneration.

Comparative Analysis: TCMSA vs. Standard Reagents

Researchers often default to Triflic Acid or Aluminum Chloride. The table below justifies when and why to select Trichloromethanesulfonic Acid.

| Feature | Aluminum Chloride ( | Triflic Acid ( | Trichloromethanesulfonic Acid ( |

| Role | Stoichiometric Reagent | Catalyst (Superacid) | Catalyst (Strong Acid) |

| Physical State | Solid (Powder) | Fuming Liquid | Hygroscopic Crystalline Solid |

| Acidity ( | Lewis Acid | ~ -14 (Superacid) | High (Strong, e- withdrawing |

| Product Inhibition | High (Complexes to ketone) | Low | Low |

| Waste Stream | Aluminum salts (High) | Minimal (Catalytic) | Minimal (Catalytic) |

| Handling | Moisture sensitive | Corrosive, volatile fumes | Corrosive, solid handling |

Technical Insight: While

Experimental Protocol: Solvent-Free Acylation of Anisole

Objective: Synthesis of 4-methoxyacetophenone using TCMSA as a catalyst. Scale: 10 mmol Safety Note: TCMSA is corrosive and hygroscopic. Handle in a fume hood. Wear acid-resistant gloves.

Materials

-

Substrate: Anisole (1.08 g, 10 mmol)

-

Acyl Donor: Acetic Anhydride (1.22 g, 12 mmol, 1.2 equiv)

-

Catalyst: Trichloromethanesulfonic Acid (0.10 g, ~5 mol%)

-

Quench: Saturated

solution -

Solvent (Extraction): Ethyl Acetate

Step-by-Step Methodology

-

Catalyst Preparation:

-

Weigh 0.10 g of crystalline TCMSA rapidly into a dry reaction vial.

-

Note: If the acid has liquefied due to moisture absorption, it is still active but stoichiometry may be slightly affected.

-

-

Reaction Assembly:

-

Add Acetic Anhydride (1.2 equiv) directly to the vial containing the catalyst. Stir gently to solubilize/suspend the acid.

-

Add Anisole (1.0 equiv) dropwise.

-

Observation: The reaction is exothermic. A color change (often darkening to yellow/orange) indicates the formation of the acylium/sigma complex species.

-

-

Incubation:

-

Heat the mixture to 60°C for 1–2 hours.

-

Process Control: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. Look for the disappearance of Anisole and the appearance of the ketone product (

~ 0.4-0.5).

-

-

Quench and Workup:

-

Cool the reaction to room temperature.[1]

-

Slowly add 10 mL of cold, saturated

to neutralize the catalyst and the acetic acid byproduct. Caution: -

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often of high purity (>90%). If necessary, recrystallize from hexane/ethanol or purify via flash column chromatography.

-

Expected Results

-

Yield: >85%

-

Selectivity: >95% para-isomer (due to the steric bulk of the methoxy group and the thermodynamics of the reversible Friedel-Crafts mechanism).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by moisture. | Dry reagents over molecular sieves; increase catalyst loading to 10 mol%. |

| Polymerization | Substrate is too electron-rich (e.g., furan, pyrrole). | Lower temperature to 0°C; dilute with Nitromethane or Dichloromethane. |

| Isomerization | Thermodynamic equilibration. | Stop reaction immediately upon consumption of starting material; reduce temperature. |

References

-

Catalytic Efficiency of Halogenated Sulfonic Acids

-

Benchchem. (n.d.). Trichloromethanesulfonic Acid: Properties and Applications. Retrieved from

-

- Superacid Catalysis in Friedel-Crafts: Olah, G. A., et al. (2004). Triflic Acid and its Derivatives. Chimica Oggi, 48-50. (Contextual grounding on superacid mechanisms).

-

Historical Context & Synthesis